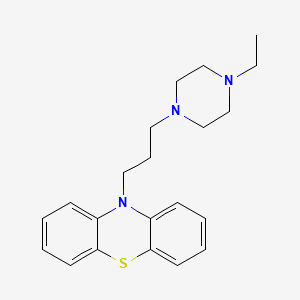

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)-

Description

Introduction to Phenothiazine Derivatives

Phenothiazines are sulfur- and nitrogen-containing heterocycles characterized by a tricyclic framework comprising two benzene rings fused to a central thiazine ring. The structural versatility of this core allows for substitutions at the 2-, 10-, and N-positions, enabling modulation of electronic, steric, and pharmacokinetic properties. Derivatives such as chlorpromazine and promethazine revolutionized psychiatry and allergy treatment, respectively, by targeting dopamine and histamine receptors. The introduction of piperazine moieties to the phenothiazine scaffold further expanded their therapeutic potential, enhancing receptor affinity and metabolic stability.

Structural Characteristics of 10-(3-(4-Ethyl-1-Piperazinyl)Propyl)-Phenothiazine

The compound 10-(3-(4-ethyl-1-piperazinyl)propyl)-phenothiazine features a phenothiazine core substituted at the 10-position with a propyl chain terminating in a 4-ethylpiperazine group. Key structural attributes include:

Molecular Framework

- Phenothiazine Core : The tricyclic system consists of two benzene rings (C₆H₄) bridged by a sulfur atom and a nitrogen atom, forming a non-planar "butterfly" conformation. This bent geometry, with inter-ring angles ranging from 126° to 135°, influences π-π stacking and intermolecular interactions.

- Side Chain : A three-carbon propyl linker connects the phenothiazine nitrogen to the piperazine ring. The piperazine group, a six-membered ring containing two nitrogen atoms, is substituted with an ethyl group at the 4-position, enhancing lipophilicity and steric bulk.

Electronic and Steric Properties

- Electron Distribution : The sulfur atom in the thiazine ring contributes to electron delocalization, while the piperazine’s tertiary nitrogen atoms introduce basicity, facilitating protonation at physiological pH.

- Substituent Effects : The ethyl group on piperazine modulates steric interactions with target receptors, potentially altering binding kinetics compared to unsubstituted piperazine derivatives.

Crystallographic and Computational Insights

- X-ray diffraction studies of analogous piperazinylphenothiazines reveal layered molecular packing stabilized by C-H···N hydrogen bonds (2.69–2.70 Å) and π-π interactions (3.67–3.74 Å).

- Density functional theory (DFT) calculations corroborate the bent-core structure, demonstrating that steric effects—not lattice forces—primarily dictate molecular geometry.

Table 1: Molecular Properties of 10-(3-(4-Ethyl-1-Piperazinyl)Propyl)-Phenothiazine

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₃S |

| Molecular Weight | 352.52 g/mol |

| Key Functional Groups | Phenothiazine, Piperazine, Ethyl |

| Calculated LogP | ~3.2 (estimated) |

Historical Development of Piperazine-Substituted Phenothiazines

The integration of piperazine into phenothiazines emerged from mid-20th-century efforts to optimize antipsychotic agents. Key milestones include:

Early Innovations (1950s–1960s)

- Chlorpromazine Analogues : Following chlorpromazine’s success as a dopamine antagonist, researchers explored N-alkyl side chains to improve potency. Piperazine, with its dual nitrogen sites, allowed for tailored substitutions, yielding derivatives like prochlorperazine (Compazine®), which combined antipsychotic and antiemetic effects.

- Trifluoperazine : Introduced in 1959, this 2-trifluoromethyl-piperazinylphenothiazine demonstrated enhanced dopamine D₂ receptor affinity, cementing piperazine’s role in neuroleptic design.

Structural Refinements (1970s–1990s)

- Side Chain Optimization : Elongating the propyl linker between phenothiazine and piperazine improved blood-brain barrier penetration, as seen in 10-(3-(4-propylpiperazinyl)propyl)-phenothiazine (PubChem CID 3025531). Ethyl substituents on piperazine were later explored to balance receptor selectivity and metabolic stability.

- Crystallographic Advances : X-ray analyses in the 1990s revealed how piperazine substitutions affect molecular conformation. For instance, ethyl groups induce subtle torsional adjustments in the propyl chain, optimizing receptor binding.

Modern Applications (2000s–Present)

- Antimicrobial Research : Piperazinylphenothiazines are under investigation for antiplasmodial and antibacterial activity, leveraging their ability to disrupt microbial membrane potentials.

- Materials Science : Derivatives like 2-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4H-1,4-benzothiazin-3-one (PubChem CID 3243123) exhibit luminescent properties, broadening their utility beyond pharmacology.

Properties

CAS No. |

110435-59-1 |

|---|---|

Molecular Formula |

C21H27N3S |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

10-[3-(4-ethylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C21H27N3S/c1-2-22-14-16-23(17-15-22)12-7-13-24-18-8-3-5-10-20(18)25-21-11-6-4-9-19(21)24/h3-6,8-11H,2,7,12-17H2,1H3 |

InChI Key |

GIOMJPLTUCADCP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of phenothiazine derivatives such as this compound typically involves the substitution of the nitrogen atom at position 10 of the phenothiazine ring with an alkyl chain bearing a piperazine moiety. The key synthetic step is the nucleophilic substitution of a halogenated alkyl intermediate with a piperazine derivative under controlled conditions.

Detailed Synthetic Route

Step 1: Preparation of 10-(3-chloropropyl)phenothiazine Intermediate

- Starting from phenothiazine, the nitrogen at position 10 is alkylated with a 3-chloropropyl halide (e.g., 3-chloropropyl chloride or bromide) in the presence of a base to yield 10-(3-chloropropyl)phenothiazine.

- This step involves nucleophilic substitution where the phenothiazine nitrogen attacks the electrophilic carbon of the alkyl halide.

Step 2: Synthesis of 1-(4-ethylpiperazinyl)propyl Substituted Phenothiazine

- The 10-(3-chloropropyl)phenothiazine intermediate is reacted with 1-ethylpiperazine.

- The reaction is typically carried out in a solvent such as xylene or acetone under reflux conditions for several hours (e.g., 5 hours).

- The nucleophilic nitrogen of the piperazine ring displaces the chlorine atom, forming the 10-(3-(4-ethyl-1-piperazinyl)propyl)phenothiazine.

- This step yields a viscous resin or crude product that can be purified by recrystallization or chromatography.

Step 3: Purification and Salt Formation

- The crude base can be converted into its dihydrochloride salt by treatment with ethanolic hydrogen chloride.

- The dihydrochloride salt is recrystallized from absolute ethanol or isopropanol to obtain a pure crystalline product.

- Melting points of the dihydrochloride salts typically range around 220–265 °C, depending on the exact derivative and purity.

Alternative and Related Synthetic Approaches

- Some patents describe the use of 3-chloro-10-(3-chloropropyl)phenothiazine as a starting material, which is then reacted with ethylpiperazine to yield the target compound.

- The reaction conditions may vary slightly, including the use of different solvents (methanol, acetone, xylene) and reaction times.

- Further modifications include methylation or iodination of the piperazine nitrogen to obtain derivatives with altered pharmacological profiles.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1. Alkylation of phenothiazine | Phenothiazine + 3-chloropropyl halide, base, reflux | 10-(3-chloropropyl)phenothiazine | Nucleophilic substitution at N-10 |

| 2. Piperazine substitution | 10-(3-chloropropyl)phenothiazine + 1-ethylpiperazine, xylene, reflux 5 h | 10-(3-(4-ethyl-1-piperazinyl)propyl)phenothiazine | Nucleophilic displacement of Cl |

| 3. Salt formation | Ethanolic HCl, recrystallization | Dihydrochloride salt of target compound | Improves purity and stability |

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Neuroleptic and Antipsychotic Applications

Phenothiazines are primarily recognized for their neuroleptic properties, which have been utilized in treating psychiatric disorders such as schizophrenia and severe agitation. The compound in focus has shown promise in enhancing neuroprotective effects and modulating neurotransmitter systems.

- Mechanism of Action : The compound acts by antagonizing central nervous system stimulants, thereby exerting neuroleptic effects. It has been tested for its ability to block d-amphetamine lethality in animal models, indicating its potential as a neuroleptic agent .

- Neurodegenerative Diseases : Recent studies have indicated that derivatives of phenothiazine can exhibit neuroprotective and neurotrophic effects on both central and peripheral nervous systems. This suggests a possible application in treating conditions like Parkinson's disease and Alzheimer's disease .

Treatment of Spasticity

The compound has been investigated for its efficacy in treating spasticity, particularly following spinal cord injuries or strokes. Spasticity is characterized by muscle stiffness and painful spasms, significantly impacting patients' quality of life.

- Clinical Findings : Research indicates that phenothiazine derivatives can enhance the expression and function of KCC2 (potassium/chloride co-transporter), which plays a crucial role in reducing intracellular chloride ion concentrations. This mechanism helps alleviate spasticity and associated neuropathic pain .

- Administration Routes : The compound can be administered through various routes, including oral, intramuscular, and intravenous methods, allowing flexibility in treatment protocols based on patient needs .

Anticancer Properties

Recent investigations into the anticancer potential of phenothiazine derivatives have yielded promising results. The compound has demonstrated significant antiproliferative activity against various cancer cell lines.

- In Vitro Studies : Studies have shown that phenothiazine derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects against cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and MCF-7 (breast cancer). The effectiveness varies with structural modifications on the phenyl ring .

- In Vivo Efficacy : In vivo studies using xenograft models have demonstrated that certain phenothiazine derivatives can effectively inhibit tumor growth, suggesting their potential as novel antineoplastic agents .

Summary of Key Findings

Mechanism of Action

The mechanism of action of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- involves its interaction with various molecular targets, including:

Dopamine Receptors: Acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects.

Serotonin Receptors: May also interact with serotonin receptors, contributing to its overall pharmacological profile.

Other Pathways: Involvement in other neurotransmitter pathways and ion channels, which may explain its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Modifications to the Piperazine Substituent

Trifluoperazine Hydrochloride (TFPH)

- Structure: 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine hydrochloride.

- Key Difference: The piperazine group is substituted with a methyl group instead of ethyl, and a trifluoromethyl (-CF$_3$) group is present at the phenothiazine C2 position.

- Activity : TFPH is a clinically used antipsychotic. The CF$_3$ group enhances lipophilicity and receptor binding affinity, while the methylpiperazine contributes to dopamine D2 receptor antagonism .

- Comparison : The ethyl group in the target compound may alter pharmacokinetics (e.g., longer half-life due to increased hydrophobicity) compared to TFPH’s methyl group.

Perazine

- Structure: 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.

- Key Difference : Lacks the ethyl group on piperazine and any C2 substituents.

- Activity : Used as an antipsychotic. Studies show its elimination rate from the brain is slower than chlorpromazine but faster than E-0663 (a hydroxypyrrolidinyl-substituted analog) .

- Comparison : The ethylpiperazine in the target compound may improve blood-brain barrier penetration or receptor specificity compared to Perazine’s methylpiperazine.

ZZW-115 Derivatives

- Structure: Derivatives of 10-(3-(4-ethylpiperazin-1-yl)propyl)-phenothiazine with modifications to the ethylpiperazine chain (e.g., hydroxylation, fluorination).

- Activity : Designed as NUPR1 inhibitors for cancer therapy. Substitutions on the ethylpiperazine chain significantly affect binding affinity and specificity .

- Comparison : The parent compound’s ethylpiperazine serves as a scaffold for optimizing antitumor activity, with specific derivatives showing enhanced potency .

Modifications at the Phenothiazine C2 Position

2-Trifluoromethyl Derivatives (e.g., TFPH)

- Activity : CF$3$ substitution at C2 enhances antitumor activity (e.g., TCID${50}$ = 4.7 µg for CF$_3$ vs. 62.5 µg for Cl-substituted analogs) .

2-Chloro and Unsubstituted Derivatives

- Activity: Chlorine at C2 (e.g., 10-[3-(phthalimido)propyl]-2-chloro-phenothiazine) shows weaker antitumor activity (TCID$_{50}$ = 75 µg) .

- Comparison : The absence of a C2 group in the target compound may limit steric hindrance, improving interaction with certain receptors.

Side Chain Length and Flexibility

Butylene vs. Propylene Chains

- Activity: Derivatives with a butylene (-C$4$H$8$-) side chain (e.g., 10-[4-(phthalimido)butyl]-phenothiazine) often exhibit lower TCID${50}$ values (7.8 µg) compared to propylene (-C$3$H$_6$-) chains (11.5 µg) in antitumor assays .

- Comparison : The target compound’s propylene chain may balance flexibility and rigidity, optimizing binding to neurological targets over cancer-related proteins.

Pharmacokinetic and Pharmacodynamic Profiles

- E-0663: A hydroxypyrrolidinyl-substituted phenothiazine with prolonged brain retention and distinct effects on monoamine metabolism. Covariance analysis ranked its potency as higher than chlorpromazine but lower than perphenazine .

- dimethylamino) drastically alter biological activity .

Biological Activity

Phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of heterocyclic compounds recognized for their diverse biological activities. This compound features a phenothiazine core structure with a specific substituent at the nitrogen atom, which enhances its pharmacological properties. The biological activity of this compound has been explored across various domains, including psychiatry, oncology, and microbiology.

Pharmacological Properties

Phenothiazine derivatives are primarily known for their roles as antipsychotic agents and antiemetics. The biological activity of phenothiazine, 10-(3-(4-ethyl-1-piperazinyl)propyl)- can be summarized as follows:

- Antipsychotic Effects : The compound acts as an antagonist at dopamine D1 and D2 receptors, which is essential for its antipsychotic effects. This mechanism is crucial in managing conditions such as schizophrenia and bipolar disorder.

- Anticancer Activity : Recent studies have demonstrated significant anticancer properties. For example, in vitro assays indicated that the compound exhibits potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MGC-803 (gastric cancer), with IC50 values ranging from 0.5 to 9.6 µM .

- Antimicrobial Effects : The compound has shown efficacy against bacterial strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of phenothiazine derivatives can be attributed to their interaction with multiple molecular targets:

- Dopamine Receptors : As mentioned, these compounds primarily act on dopamine receptors, which are pivotal in regulating mood and behavior.

- Tubulin Inhibition : Some studies suggest that phenothiazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel.

- Dynamin Inhibition : Phenothiazine derivatives have been found to inhibit dynamin GTPase activity, which is crucial for endocytosis processes in cells . This inhibition can affect neurotransmitter release and cellular uptake of various substances.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of phenothiazine derivatives is closely linked to their structural features. Variations in the substituents on the phenothiazine core significantly influence their biological activities. For instance:

| Compound | Substituent | Activity | IC50 (µM) |

|---|---|---|---|

| Phenothiazine Derivative A | Ethyl piperazine | Antiproliferative | 3.5 |

| Phenothiazine Derivative B | Propyl piperazine | Antimicrobial | 12 |

| Phenothiazine Derivative C | Methyl triazole | Anticancer | 1.8 |

This table highlights how different substituents modulate the compound's effectiveness against various biological targets.

Anticancer Research

In a study evaluating the anticancer potential of phenothiazine derivatives, researchers found that the compound demonstrated selective cytotoxicity toward cancer cells compared to non-tumorigenic cells. The study involved testing multiple derivatives against several cancer cell lines, revealing that certain modifications enhanced their antiproliferative effects significantly .

Antimicrobial Activity

Another study focused on the antimicrobial properties of phenothiazine derivatives against resistant bacterial strains. The results showed that specific derivatives exhibited strong antibacterial activity, suggesting potential applications in treating infections caused by resistant pathogens .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | NaNH₂, DMF, 80°C | ~65 | |

| Hydrolysis | NaOH/EtOH, reflux | ~85 |

Basic: How can the crystal structure and conformation of this compound be experimentally determined?

Answer:

X-ray crystallography is the gold standard for resolving conformational details. Key steps include:

Crystallization : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane .

Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect structural parameters (bond angles, torsional strains) .

Analysis : Software like SHELX refines the structure, revealing heterocycle planarity and substituent orientation. For example, the phenothiazine core adopts a bent conformation (C7—C12—N1 angle: 122.3°) .

Basic: What in vitro assays are used to evaluate its pharmacological activity?

Answer:

Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ receptors) using tritiated spiperone .

Cell-Based Assays : Measure inhibition of cAMP production in HEK293 cells transfected with target receptors .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Q. Table 2: Example Pharmacological Data

| Assay | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|

| D₂ Receptor | 12.3 ± 1.5 | Rat striatum | |

| Metabolic Half-Life | 45 min | Human microsomes |

Advanced: How can substituents on the piperazine ring modulate radical-trapping antioxidant (RTA) activity?

Answer:

The ethyl group on piperazine influences electron density and steric effects:

Electron-Withdrawing Effects : Ethyl substituents reduce the nitrogen lone pair availability, decreasing oxidation potential (E₁/₂ = +0.75 V vs. SCE) .

Temperature Dependence : At 160°C, phenothiazine derivatives exhibit lower reorganization energy barriers than phenoxazines, enabling sustained RTA activity despite higher oxidizability .

Kinetic Studies : Use stopped-flow spectroscopy to measure hydrogen atom transfer (HAT) rates. Ethyl-piperazinyl derivatives show k_HAT = 2.1 × 10⁴ M⁻¹s⁻¹ at 25°C .

Advanced: How can conflicting data on bioactivity between in vitro and in vivo models be resolved?

Answer:

Pharmacokinetic Profiling : Compare plasma protein binding (e.g., >95% bound in vivo vs. free concentration in vitro) .

Metabolite Identification : Use HPLC-QTOF to detect active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo effects .

Dose-Response Modeling : Apply Hill coefficients to assess cooperativity differences between isolated receptors (nH = 1.2) and whole-tissue assays (nH = 0.8) .

Advanced: What computational methods predict the compound’s SAR for CNS targets?

Answer:

Docking Studies : Use Schrödinger Glide to model interactions with dopamine D₂ receptors (PDB: 6CM4). The propyl-piperazinyl chain occupies a hydrophobic cleft (ΔG = -9.2 kcal/mol) .

QSAR Modeling : Train models on logP and polar surface area (PSA) to optimize blood-brain barrier penetration (optimal PSA < 80 Ų) .

MD Simulations : Run 100-ns trajectories to assess conformational stability in lipid bilayers, revealing key residues (e.g., Phe389) for binding .

Advanced: How to address discrepancies in reported pKa values across solvents?

Answer:

Potentiometric Titration : Measure pKa in aqueous (pH 3.9, 8.1) and non-aqueous (e.g., DMSO: pKa 5.6) systems using a glass electrode .

Solvent Effects : Apply the Born equation to correct for dielectric differences. For example, ΔpKa (H₂O→MeOH) = +1.2 .

Validation : Cross-reference with UV-Vis spectral shifts (λ_max = 254 nm at pH 7.4 vs. 268 nm at pH 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.